molecular formula C15H14Cl3N3O5S B2869251 4-(3,5-Dimethoxyphenyl)-1-((2,4,5-trichlorophenyl)sulfonyl)semicarbazide CAS No. 1022352-91-5

4-(3,5-Dimethoxyphenyl)-1-((2,4,5-trichlorophenyl)sulfonyl)semicarbazide

Cat. No.: B2869251
CAS No.: 1022352-91-5
M. Wt: 454.7
InChI Key: DMFICCAMGAJHON-UHFFFAOYSA-N
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Description

This compound is a sulfonyl semicarbazide derivative featuring a 3,5-dimethoxyphenyl group and a 2,4,5-trichlorophenylsulfonyl moiety. Semicarbazides are known for diverse applications, including pharmaceuticals (e.g., enzyme inhibitors) and agrochemicals, owing to their ability to form hydrogen bonds and interact with biological targets.

Properties

IUPAC Name

1-(3,5-dimethoxyphenyl)-3-[(2,4,5-trichlorophenyl)sulfonylamino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl3N3O5S/c1-25-9-3-8(4-10(5-9)26-2)19-15(22)20-21-27(23,24)14-7-12(17)11(16)6-13(14)18/h3-7,21H,1-2H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMFICCAMGAJHON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)NNS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl3N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dimethoxyphenyl)-1-((2,4,5-trichlorophenyl)sulfonyl)semicarbazide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the 3,5-Dimethoxyphenyl Intermediate: This step involves the methoxylation of a phenyl ring.

    Semicarbazide Formation: The final step involves the reaction of the sulfonylated intermediate with semicarbazide under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions could target the sulfonyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions may occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it might be studied for its potential interactions with biological macromolecules or its effects on cellular processes.

Medicine

The compound could be investigated for its pharmacological properties, including potential therapeutic effects or toxicity.

Industry

In industry, it might find applications in the synthesis of specialty chemicals, pharmaceuticals, or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethoxyphenyl)-1-((2,4,5-trichlorophenyl)sulfonyl)semicarbazide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular signaling pathways, or affecting gene expression.

Comparison with Similar Compounds

Key Structural Analog: BG38137 (4-(3,4-Dichlorophenyl)-1-((2,4,5-Trichlorophenyl)sulfonyl)semicarbazide)

The closest structural analog, BG38137 (CAS: 706772-78-3), shares the 2,4,5-trichlorophenylsulfonyl group but differs in the aromatic substituent (3,4-dichlorophenyl vs. 3,5-dimethoxyphenyl) . A detailed comparison is provided below:

Property Target Compound BG38137
Molecular Formula C₁₃H₁₀Cl₃N₃O₅S (estimated) C₁₃H₈Cl₅N₃O₃S
Molecular Weight (g/mol) ~454.71 (estimated) 463.55
Substituents 3,5-Dimethoxyphenyl (electron-donating) 3,4-Dichlorophenyl (electron-withdrawing)
Electronic Effects Enhanced electron density on the phenyl ring due to methoxy groups Reduced electron density due to chlorine substituents
Solubility Likely higher in polar organic solvents (methoxy improves polarity) Lower solubility in polar solvents due to increased lipophilicity from Cl atoms
Synthetic Complexity Requires methoxylation and sulfonylation steps Involves chlorination and sulfonylation
Potential Bioactivity May exhibit stronger hydrogen bonding with targets (methoxy groups) Higher lipophilicity could enhance membrane permeability

Substituent Effects on Properties

  • Methoxy vs. In contrast, BG38137’s chloro substituents improve lipophilicity, favoring passive diffusion across membranes .
  • Thermal Stability : Sulfonyl semicarbazides are generally thermally stable, but electron-withdrawing groups (e.g., Cl in BG38137) may slightly enhance stability compared to electron-donating groups (methoxy in the target compound).

Broader Context: Comparison with Non-Semicarbazide Compounds

While the evidence includes nitroimidazole derivatives (e.g., 1-methyl-4,5-dinitroimidazole), these compounds differ fundamentally in structure and application. In contrast, sulfonyl semicarbazides are typically explored for biomedical applications due to their modular functionalization.

Biological Activity

4-(3,5-Dimethoxyphenyl)-1-((2,4,5-trichlorophenyl)sulfonyl)semicarbazide is a synthetic compound notable for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C15H14Cl3N3O5S
  • Molar Mass : 454.72 g/mol
  • CAS Number : 1022352-91-5

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity :
    Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, the presence of the trichlorophenyl group is associated with enhanced antibacterial activity against various pathogens.
  • Anticancer Properties :
    Research indicates that semicarbazides can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The specific effects of this compound on cancer cell lines have been explored in vitro.
  • Enzyme Inhibition :
    The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been suggested that similar sulfonamide derivatives can inhibit dihydrofolate reductase (DHFR), a crucial enzyme in folate metabolism.

The mechanisms through which this compound exerts its biological effects include:

  • Interaction with Enzymes : The sulfonamide moiety can mimic para-aminobenzoic acid (PABA), leading to competitive inhibition of enzymes like DHFR.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may induce oxidative stress in cells, contributing to its anticancer effects.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in various cancer cell lines
Enzyme InhibitionInhibits dihydrofolate reductase (DHFR)
CytotoxicityExhibits cytotoxic effects in human cancer cell lines

Case Studies

  • Antibacterial Efficacy :
    A study evaluated the antimicrobial activity of similar compounds against Escherichia coli and Staphylococcus aureus, showing promising results that suggest potential for further development as an antibacterial agent.
  • Anticancer Activity :
    In vitro studies on breast cancer cell lines demonstrated that treatment with the compound resulted in significant reductions in cell viability and increased apoptosis markers.
  • Enzyme Interaction :
    Research focused on the inhibition of DHFR revealed that the compound could effectively compete with PABA for binding sites, confirming its potential as a lead compound for further drug development.

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